molecular formula C8H5NO2 B14084781 5H-Cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 5807-19-2

5H-Cyclopenta[c]pyridine-5,7(6H)-dione

Cat. No.: B14084781
CAS No.: 5807-19-2
M. Wt: 147.13 g/mol
InChI Key: AMMWQZVPVKYJND-UHFFFAOYSA-N
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Description

5H-Cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a moderate stream of hydrogen sulfide bubbled through a solution of malononitrile and triethylamine in ethanol at room temperature until crystallization begins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopenta[c]pyridine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its dione functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

CAS No.

5807-19-2

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

cyclopenta[c]pyridine-5,7-dione

InChI

InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2

InChI Key

AMMWQZVPVKYJND-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C1=O)C=NC=C2

Origin of Product

United States

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